molecular formula C16H22N2O B7515287 Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone

Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone

Cat. No. B7515287
M. Wt: 258.36 g/mol
InChI Key: JKVTVPSJZAUNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone, also known as PNU-69176E, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of applications in various fields of research.

Mechanism of Action

The exact mechanism of action of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone is not fully understood. However, it has been found to act as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.
Biochemical and Physiological Effects:
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation and reward-seeking behavior. It has also been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are a number of future directions for research on Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone. Some of these include:
1. Further studies on the mechanism of action of this compound, particularly with regard to its effects on other neurotransmitter systems.
2. Investigation of the potential therapeutic applications of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone in treating various neuropsychiatric disorders.
3. Development of new analogs of this compound with improved solubility and selectivity for the dopamine transporter.
4. Exploration of the use of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone in animal models of addiction and reward-seeking behavior.
In conclusion, Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone is a promising compound that has been extensively studied for its potential use in scientific research. Its high selectivity for the dopamine transporter makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone involves the reaction of cyclobutanone with 4-methyl-2-phenylpiperazine in the presence of a reducing agent. The resulting product is then purified using chromatographic techniques to obtain the final compound.

Scientific Research Applications

Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.

properties

IUPAC Name

cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-17-10-11-18(16(19)14-8-5-9-14)15(12-17)13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVTVPSJZAUNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone

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